4,6-Bis(chloromethyl)-2,5-dimethoxycyclohepta-2,4,6-trien-1-one
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Overview
Description
4,6-Bis(chloromethyl)-2,5-dimethoxycyclohepta-2,4,6-trien-1-one is an organic compound characterized by its unique structure, which includes two chloromethyl groups and two methoxy groups attached to a cycloheptatrienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(chloromethyl)-2,5-dimethoxycyclohepta-2,4,6-trien-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethoxybenzaldehyde and chloromethylating agents.
Chloromethylation: The chloromethylation reaction is carried out using formaldehyde and hydrochloric acid in the presence of a catalyst, such as zinc chloride. This step introduces the chloromethyl groups at the 4 and 6 positions of the benzaldehyde derivative.
Cyclization: The intermediate product undergoes cyclization to form the cycloheptatrienone ring. This step may require specific reaction conditions, such as elevated temperatures and the use of a strong acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation and cyclization processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(chloromethyl)-2,5-dimethoxycyclohepta-2,4,6-trien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or sodium thiolate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4,6-Bis(chloromethyl)-2,5-dimethoxycyclohepta-2,4,6-trien-1-one has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: Researchers may use this compound to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 4,6-Bis(chloromethyl)-2,5-dimethoxycyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s chloromethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the methoxy groups may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloromethyl-2,5-dimethoxybenzene: Similar structure but lacks the cycloheptatrienone ring.
2,5-Dimethoxybenzaldehyde: Precursor in the synthesis of the target compound.
4,6-Bis(bromomethyl)-2,5-dimethoxycyclohepta-2,4,6-trien-1-one: Similar compound with bromomethyl groups instead of chloromethyl groups.
Uniqueness
4,6-Bis(chloromethyl)-2,5-dimethoxycyclohepta-2,4,6-trien-1-one is unique due to its combination of chloromethyl and methoxy groups on a cycloheptatrienone ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
114932-74-0 |
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Molecular Formula |
C11H12Cl2O3 |
Molecular Weight |
263.11 g/mol |
IUPAC Name |
4,6-bis(chloromethyl)-2,5-dimethoxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C11H12Cl2O3/c1-15-10-4-8(6-13)11(16-2)7(5-12)3-9(10)14/h3-4H,5-6H2,1-2H3 |
InChI Key |
FXGDKIXACHRQHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=CC1=O)CCl)OC)CCl |
Origin of Product |
United States |
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